Cas no 1936373-07-7 (2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine)

2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a chloro group at the 2-position and a methylsulfonyl moiety at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group facilitates nucleophilic substitution reactions, while the methylsulfonyl substituent enhances electrophilic properties, enabling diverse functionalization. Its high purity and stability under standard conditions ensure reliable performance in cross-coupling and other transformations. The compound’s rigid fused-ring system also contributes to its utility in designing bioactive molecules, particularly kinase inhibitors and other therapeutic agents. Suitable for research-scale applications, it offers synthetic flexibility for advanced chemical development.
2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine structure
1936373-07-7 structure
Product name:2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
CAS No:1936373-07-7
MF:C7H6ClN3O2S
Molecular Weight:231.659438610077
CID:4817835

2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine 化学的及び物理的性質

名前と識別子

    • 2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
    • インチ: 1S/C7H6ClN3O2S/c1-14(12,13)11-3-2-5-6(11)4-9-7(8)10-5/h2-4H,1H3
    • InChIKey: ZRWGOGFXWIPZOT-UHFFFAOYSA-N
    • SMILES: ClC1N=CC2=C(C=CN2S(C)(=O)=O)N=1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 315
  • XLogP3: 1
  • トポロジー分子極性表面積: 73.2

2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM289811-5g
2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
1936373-07-7 97%
5g
$*** 2023-03-30
Chemenu
CM289811-10g
2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
1936373-07-7 97%
10g
$2181 2021-08-18
Chemenu
CM289811-1g
2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
1936373-07-7 97%
1g
$602 2021-08-18
Alichem
A089005231-100g
2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
1936373-07-7 97%
100g
$11939.40 2023-09-02
Chemenu
CM289811-5g
2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
1936373-07-7 97%
5g
$1559 2021-08-18
Chemenu
CM289811-1g
2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
1936373-07-7 97%
1g
$*** 2023-03-30
Chemenu
CM289811-10g
2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
1936373-07-7 97%
10g
$*** 2023-03-30
Alichem
A089005231-10g
2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
1936373-07-7 97%
10g
$2757.72 2023-09-02
Alichem
A089005231-25g
2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
1936373-07-7 97%
25g
$5016.96 2023-09-02

2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine 関連文献

2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidineに関する追加情報

Introduction to 2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 1936373-07-7)

2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine, identified by its CAS number 1936373-07-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound belongs to the pyrrolopyrimidine class, a scaffold that is widely recognized for its biological activity and potential in drug discovery. The presence of both chloro and methylsulfonyl substituents in its structure enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The structural features of 2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine contribute to its versatility in medicinal chemistry. The pyrrolopyrimidine core is a privileged structure in drug design, often found in kinase inhibitors, antiviral agents, and anticancer drugs. The chloro group at the 2-position provides a site for further functionalization, while the methylsulfonyl group at the 5-position introduces a polar, electron-withdrawing moiety that can influence both the electronic properties and solubility of the compound.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. 2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine has emerged as a key intermediate in the synthesis of several lead compounds. Its ability to serve as a building block for more complex structures has made it particularly useful in the development of small-molecule inhibitors targeting various biological pathways.

One of the most compelling aspects of 2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is its potential in oncology research. Pyrrolopyrimidines have been extensively studied for their inhibitory effects on enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have shown promise as inhibitors of tyrosine kinases, which are overexpressed in many solid tumors. The chloro and methylsulfonyl groups facilitate further derivatization, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Moreover, the compound has attracted interest in the field of antiviral research. The unique electronic distribution induced by the substituents can disrupt viral replication mechanisms by interfering with essential viral enzymes or receptors. Preliminary studies have suggested that 2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine and its derivatives may exhibit inhibitory activity against certain RNA viruses by modulating key enzymes involved in their life cycle.

The synthesis of 2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the formation of the pyrrolopyrimidine core through cyclization reactions, followed by selective functionalization at the 2- and 5-positions. The introduction of the chloro group is often achieved via nucleophilic substitution reactions, while the methylsulfonyl group is typically incorporated through sulfonylation reactions.

Recent advances in synthetic methodologies have improved the efficiency and scalability of producing 2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine. These advancements include the use of transition metal-catalyzed reactions and flow chemistry techniques, which have significantly reduced reaction times and improved yields. Such improvements are crucial for enabling high-throughput screening programs and accelerating drug discovery pipelines.

The pharmacological profile of 2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is still being elucidated, but early studies suggest that it exhibits moderate to high binding affinity for several target proteins. This makes it an attractive candidate for further optimization into a lead compound. Medicinal chemists are exploring various strategies to enhance its potency, selectivity, and bioavailability by introducing additional substituents or modifying existing ones.

In conclusion, 2-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 1936373-07-7) represents a promising scaffold for developing novel therapeutic agents. Its unique structural features and synthetic accessibility make it a valuable tool in pharmaceutical research. As our understanding of its biological activity grows, this compound is poised to play a significant role in future drug development efforts across multiple therapeutic areas.

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